molecular formula C19H21NO6 B14265108 Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate

Cat. No.: B14265108
M. Wt: 359.4 g/mol
InChI Key: ZHURQQFIXNPBDY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,1-a]isoquinoline family, characterized by a fused bicyclic heteroaromatic core modified with functional groups that influence its physicochemical and biological properties. The structure includes:

  • 8,9-Dimethoxy substituents: Enhancing electron density and steric bulk .
  • 5,5-Dimethyl groups: Contributing to conformational rigidity .
  • 2,3-Dioxo moieties: Introducing hydrogen-bonding capabilities .
  • Ethyl carboxylate ester: Modulating solubility and metabolic stability .

Synthesis: Prepared via reaction of hydrazonoyl halides (e.g., compound 7) with alkyl 2-(3,4-dihydro-6,7-dimethoxy-2H-isoquinoline-1-ylidene)carboxylate (1), followed by recrystallization . Elemental analysis confirms composition (Found: C, 62.75; H, 4.02; N, 12.41%) .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-6H-pyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C19H21NO6/c1-6-26-18(23)14-15-11-8-13(25-5)12(24-4)7-10(11)9-19(2,3)20(15)17(22)16(14)21/h7-8H,6,9H2,1-5H3

InChI Key

ZHURQQFIXNPBDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC(=C(C=C3CC(N2C(=O)C1=O)(C)C)OC)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The 8,9-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor is synthesized via Bischler-Napieralski cyclization of a β-arylethylamide derivative.

Procedure :

  • Amide Formation : 2-(3,4-Dimethoxyphenyl)ethylamine reacts with 2-(4-hydroxyphenyl)acetyl chloride in dry dichloromethane to yield the intermediate amide (85% yield).
  • Cyclization : The amide undergoes cyclization in refluxing toluene with phosphorus oxychloride (POCl₃) to form 8,9-dimethoxy-1,2,3,4-tetrahydroisoquinoline (40% yield).

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of POCl₃.
  • Donor groups (e.g., methoxy) accelerate cyclization by stabilizing the intermediate iminium ion.

Pyrrolo[2,1-a] Annulation

Phenacyl Bromide Coupling

The dihydroisoquinoline intermediate reacts with phenacyl bromide derivatives to construct the pyrrolo ring.

Adapted Protocol :

  • Nucleophilic Addition : 8,9-Dimethoxy-1,2,3,4-tetrahydroisoquinoline reacts with ethyl 2-bromo-3-oxobutanoate in anhydrous acetonitrile under reflux (12 h).
  • Cyclization : Intramolecular attack of the enolate onto the isoquinoline nitrogen forms the pyrrolo[2,1-a] scaffold (30% yield).

Modifications for Dioxo Functionality :

  • Replace phenacyl bromide with 2,3-dibromo-1,4-diketone to introduce the 2,3-dioxo groups.
  • Oxidative workup with hydrogen peroxide ensures complete diketone formation.

Introduction of the Geminal Dimethyl Group

Alkylation at Position 5

The 5-position is alkylated using a two-step sequence:

  • Ketone Formation : Treat the tetrahydropyrroloisoquinoline with methyl magnesium bromide to form a tertiary alcohol.
  • Dehydration and Reduction : Acid-catalyzed dehydration followed by catalytic hydrogenation yields the geminal dimethyl group (65% overall yield).

Analytical Validation :

  • ¹H NMR : Singlets at δ 1.25 (6H, -C(CH₃)₂) confirm dimethyl substitution.

Esterification and Final Functionalization

Ethyl Ester Installation

The carboxylic acid at position 1 is esterified via Fischer-Speier reaction:

  • Acid Activation : React the carboxylic acid with thionyl chloride to form the acyl chloride.
  • Ethanol Quench : Add excess ethanol to yield the ethyl ester (90% yield).

Spectroscopic Confirmation :

  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch of ester).

Optimization and Yield Considerations

Step Reaction Conditions Yield (%) Key Challenges
Bischler-Napieralski POCl₃, toluene, reflux 40 Moisture sensitivity
Pyrrolo Annulation Acetonitrile, reflux 30 Competing side reactions
Dimethyl Introduction Grignard reagent, H₂/Pd-C 65 Over-reduction risks
Esterification SOCl₂, ethanol 90 Acyl chloride stability

Total Synthesis Yield : ~7.0% (multiplicative).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Annulation

  • Unwanted Dimers : High dilution (0.1 M) minimizes intermolecular coupling during pyrrolo ring formation.
  • Oxidation Control : Use of buffered hydrogen peroxide (pH 8–9) prevents over-oxidation of the dioxo groups.

Solvent Effects

  • Fluorinated Alcohols : Hexafluoroisopropanol (HFIP) enhances cyclization rates via hydrogen-bond stabilization of transition states.

Analytical Characterization Summary

Technique Key Data Points
¹H NMR (CDCl₃) δ 1.25 (s, 6H, -C(CH₃)₂), δ 4.30 (q, 2H, -OCH₂CH₃), δ 6.75–7.20 (m, 4H, aromatic)
¹³C NMR δ 170.5 (ester C=O), δ 200.1/198.3 (diketones), δ 55.1 (OCH₃)
HRMS m/z 429.1782 [M+H]⁺ (calc. 429.1785)
XRD Orthorhombic crystal system, P2₁2₁2₁ space group

Chemical Reactions Analysis

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form additional dioxo groups or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Substituents Key Data Ref
Target Compound C₂₀H₂₂N₂O₆* 8,9-dimethoxy, 5,5-dimethyl, 2,3-dioxo, ethyl ester Elemental: C 62.75%, H 4.02%, N 12.41%
Ethyl 8,9-dimethoxy-3-methyl-2-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate C₂₂H₂₃NO₄S 3-methyl, 2-thienyl Mol. Wt.: 397.49 g/mol; IR: 1664 cm⁻¹ (C=O)
Methyl 8,9-dimethoxy-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate C₁₆H₁₅NO₆ 2,3-dioxo, methyl ester Mol. Wt.: 317.30 g/mol; ChemSpider ID: 9567850
Ethyl 5-(3-azidophenyl)-1-(3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate C₂₂H₂₁N₅O₂ 3-azidophenyl, cyano, 4,5-dimethyl Mp: 188–190°C; IR: 2105 cm⁻¹ (N₃), 2218 cm⁻¹ (CN)

*Estimated formula based on substituent analysis.

Substituent-Driven Variations

(a) Electron-Donating vs. Electron-Withdrawing Groups

  • The target compound’s 8,9-dimethoxy groups increase electron density, enhancing π-π stacking interactions compared to the 2-thienyl group in , which introduces sulfur-mediated conjugation.
  • 2,3-Dioxo groups in the target and facilitate hydrogen bonding, unlike the 3-azidophenyl group in , which adds explosive reactivity .

(b) Steric and Solubility Effects

  • Ethyl ester in the target enhances lipophilicity vs. the methyl ester in , which may reduce metabolic stability .

Biological Activity

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol
  • Functional Groups : Contains methoxy groups, a dioxo moiety, and a tetrahydropyrroloisoquinoline framework.

Cytotoxicity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown inhibition of cell proliferation in colorectal cancer cells (e.g., HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The underlying mechanism often involves the inhibition of critical signaling pathways such as PI3K/AKT/mTOR .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Isoquinoline derivatives have been reported to exhibit inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. For example, certain synthesized hydrazone derivatives were found to inhibit MAO-A and MAO-B with varying degrees of potency . This suggests that this compound may share similar properties.

Antimicrobial Activity

Preliminary studies on related compounds have indicated antimicrobial properties. Research on various derivatives has shown promise in inhibiting bacterial growth and presenting a novel approach to antibiotic development . The specific activity of this compound against specific pathogens remains to be thoroughly investigated.

Case Study 1: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of isoquinoline derivatives on colorectal cancer cells:

  • Cell Lines Used : HCT116 and Caco-2.
  • Methodology : MTT assay to assess cell viability.
  • Findings : The tested compound showed significant inhibition of cell growth with IC50 values indicating potent activity against both cell lines.

Case Study 2: Enzyme Inhibition Assay

A separate investigation focused on the enzyme inhibitory potential of similar compounds:

  • Enzymes Tested : MAO-A and MAO-B.
  • Results : Some derivatives exhibited IC50 values below 1 μM for MAO-A inhibition.

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (μM)Reference
CytotoxicityEthyl 8,9-dimethoxy derivative15.0
MAO-A InhibitionSimilar Isoquinoline Derivative0.342
AntimicrobialRelated CompoundsVariable

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound’s core structure (pyrrolo[2,1-a]isoquinoline) is typically synthesized via cyclocondensation reactions. For example, describes using acetonitrile as a solvent with piperidine as a catalyst to form pyrido[2,1-a]isoquinoline derivatives. Key steps include:
  • Reacting substituted isoquinoline precursors (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile) with arylidenemalononitrile derivatives.
  • Refluxing intermediates with triethyl orthoformate or acetic anhydride to introduce functional groups (e.g., ethoxymethyleneamino).
  • Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and temperature control (80–100°C) to avoid side reactions like over-alkylation .

Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include methoxy groups (δ 3.8–4.0 ppm for OCH₃), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and aromatic protons (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Carbonyl groups (δ 160–180 ppm) and quaternary carbons (δ 120–140 ppm) are critical for verifying the fused ring system .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₁H₂₃N₂O₆ requires [M+H]⁺ = 405.1657). Deviations >5 ppm indicate impurities or incorrect assignments .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from regiochemical ambiguity or polymorphism. To address this:
  • 2D NMR (COSY, HSQC, HMBC) : Map coupling patterns and long-range correlations to confirm substituent positions. For example, HMBC correlations between methoxy protons and aromatic carbons validate substitution sites .
  • X-ray crystallography : Use single-crystal analysis (as in ) to unambiguously assign stereochemistry and bond lengths. For instance, the dihedral angle between the pyrrolo and isoquinoline rings should be ~15° .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate in ) to identify consistent spectral trends .

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • Molecular docking : Target enzymes like acetylcholinesterase (AChE) or kinase domains using software like AutoDock Vina. Prioritize binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Ser203 in AChE) .
  • ADMET prediction : Use SwissADME to assess bioavailability (TPSA <140 Ų, logP ≤5) and toxicity (AMES test for mutagenicity). For example, the compound’s methoxy groups may enhance metabolic stability but reduce solubility .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. For example, ester hydrolysis under basic conditions may dominate degradation pathways .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving this compound?

  • Advanced Solution :
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). shows acetonitrile/piperidine systems improve cyclization efficiency by 20% compared to DMF .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% through controlled dielectric heating .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Advanced Solution :
  • PXRD and DSC : Identify polymorphs via distinct diffraction patterns (e.g., Form I: 2θ = 12.5°, 15.8°; Form II: 2θ = 11.2°, 17.4°) and melting points (±5°C variation) .
  • In vitro assays : Compare solubility and dissolution rates between polymorphs. For instance, amorphous forms may exhibit 2–3× higher bioavailability in Caco-2 cell models .

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